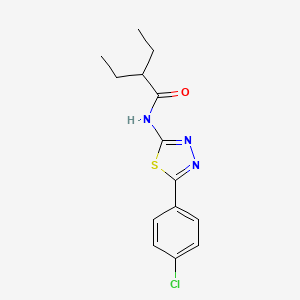

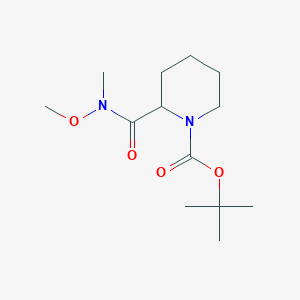

![molecular formula C21H15ClN2O3 B2934398 4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922000-53-1](/img/structure/B2934398.png)

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Dopamine D2 Receptor Antagonism

This compound has been identified as a selective inhibitor of the Dopamine D2 receptor . This application is significant in the development of treatments for central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia.

Synthesis Methods

The compound’s synthesis methods are also of great interest in research. The ability to synthesize such compounds efficiently can lead to advancements in medicinal chemistry and drug development .

Treatment of Allergic Conditions

Derivatives of the compound have been used in the treatment and control of allergic conditions such as allergic asthma . This application is crucial for developing new therapeutic agents that can help manage asthma and other allergic reactions.

Cardiovascular Disease Medication

Structurally related compounds, such as Tetrahydrobenzo azepines, have been found in medications treating cardiovascular diseases . This suggests that our compound of interest could potentially be modified to develop new drugs for heart-related conditions.

Selective GPCR Ligand Development

The compound’s selectivity for G-protein coupled receptors (GPCRs) is a valuable trait for developing highly selective ligands. This can lead to the creation of more targeted drugs with fewer side effects .

Pharmaceutical Compositions

Pharmaceutical compositions containing this compound can be developed for various therapeutic applications. The compound’s properties make it a candidate for inclusion in formulations designed to treat specific disorders .

作用機序

Target of Action

The primary targets of this compound are the D2 dopamine receptors and the 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain.

Mode of Action

The compound acts as an antagonist at these receptors . This means it binds to the receptors but does not activate them, instead, it blocks them from being activated by other substances. This can lead to a decrease in the activity of the neurotransmitters dopamine and serotonin.

Biochemical Pathways

The antagonism of D2 dopamine receptors and 5-HT2 serotonin receptors can affect several biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways involved in mood regulation .

Result of Action

The antagonism of D2 dopamine and 5-HT2 serotonin receptors can lead to a variety of effects at the molecular and cellular level. These may include changes in neuronal firing rates, alterations in intracellular signaling pathways, and modifications of gene expression patterns .

特性

IUPAC Name |

4-chloro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3/c1-24-17-4-2-3-5-19(17)27-18-11-10-15(12-16(18)21(24)26)23-20(25)13-6-8-14(22)9-7-13/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJRIPZTYZDYMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(2-chlorophenyl)acetonitrile](/img/structure/B2934317.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)

![6-methyl-N-phenethyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2934324.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2934325.png)

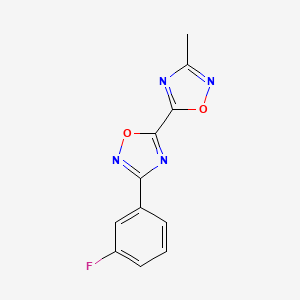

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934328.png)

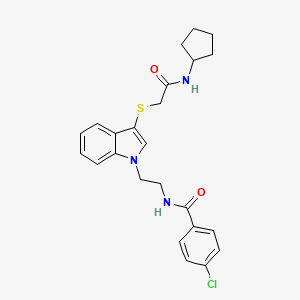

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)

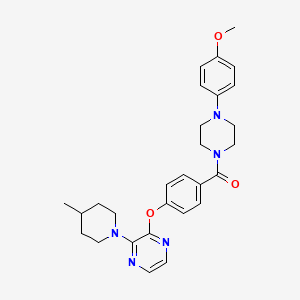

![N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2934332.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)

![2-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]pyrrolidine;hydrochloride](/img/structure/B2934335.png)